ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
ETHYL 4-({3-(4-METHOXYPHENETHYL)-4-OXO-6-[(4-PROPOXYANILINO)CARBONYL]-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, methoxyphenethyl, and propoxyanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({3-(4-METHOXYPHENETHYL)-4-OXO-6-[(4-PROPOXYANILINO)CARBONYL]-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenethylamine with ethyl 4-aminobenzoate under specific conditions to form an intermediate. This intermediate is then reacted with 4-propoxyaniline and a thiazine derivative to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine, with the reactions being carried out at controlled temperatures and under inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({3-(4-METHOXYPHENETHYL)-4-OXO-6-[(4-PROPOXYANILINO)CARBONYL]-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 4-({3-(4-METHOXYPHENETHYL)-4-OXO-6-[(4-PROPOXYANILINO)CARBONYL]-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-({3-(4-METHOXYPHENETHYL)-4-OXO-6-[(4-PROPOXYANILINO)CARBONYL]-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({[3-AMINO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)BENZOATE
- 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
- ETHYL 4-(2-(3-(4-METHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO)BENZOATE
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C32H35N3O6S |
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Molecular Weight |
589.7 g/mol |
IUPAC Name |
ethyl 4-[[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C32H35N3O6S/c1-4-20-41-27-16-12-24(13-17-27)33-30(37)28-21-29(36)35(19-18-22-6-14-26(39-3)15-7-22)32(42-28)34-25-10-8-23(9-11-25)31(38)40-5-2/h6-17,28H,4-5,18-21H2,1-3H3,(H,33,37) |
InChI Key |
BTCBISSDNWPEFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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